

Application of sotolon as a flavoring agent in the food industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Cat. No.: B146786

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Sotolon: Application Notes for the Food Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotolon, chemically known as **3-hydroxy-4,5-dimethylfuran-2(5H)-one**, is a highly potent, chiral lactone recognized for its significant impact on the aroma and flavor of a wide range of food products.^{[1][2]} Its organoleptic profile is remarkably concentration-dependent, presenting as maple syrup, caramel, or burnt sugar at lower concentrations, and shifting towards fenugreek or curry-like notes at higher levels.^{[1][3]} Sotolon is a key flavor compound found naturally in foods such as fenugreek seeds, maple syrup, aged spirits like rum and sake, and some wines.^{[1][3][4]} This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of sotolon as a flavoring agent in the food industry.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C6H8O3	--INVALID-LINK--
Molar Mass	128.127 g/mol	--INVALID-LINK--
Appearance	Colorless to yellowish liquid	[3]
Boiling Point	184 °C (363 °F; 457 K)	--INVALID-LINK--
Odor Threshold	Varies by enantiomer and medium. (S)-(+)-sotolon has a much lower threshold than (R)-(-)-sotolon.	

Organoleptic Properties and Flavor Profile

Sotolon's unique and potent aroma makes it a versatile ingredient for flavor creation. Its profile is complex and can be described with the following descriptors depending on its concentration and the food matrix:

- Low Concentrations: Sweet, maple syrup, caramel, burnt sugar, nutty.[1][3]
- High Concentrations: Fenugreek, curry, spicy.[1][3]

The two enantiomers of sotolon exhibit different sensory properties. The (S)-(+)-enantiomer is known for its strong caramel and nutty notes, while the (R)-(-)-enantiomer is described as having a walnut or rancid aroma. The perception threshold of (S)-sotolon is significantly lower than that of the (R)-form.

Applications in the Food Industry

Sotolon is a valuable tool for flavorists, contributing depth and warmth to a variety of food and beverage products.[3] It is approved for use in food and is considered safe when used in low concentrations according to industry guidelines.[3]

Recommended Starting Usage Levels

The following table provides recommended starting concentrations for sotolon in various flavor applications. These are guidelines, and the optimal level will depend on the specific product formulation and desired flavor profile. The levels are given in parts per million (ppm) in the final product.

Food Category	Application	Recommended Starting Level (ppm)
Sweet Flavors	Maple Syrup Flavors	20[5]
Molasses & Brown Sugar Flavors	50[5]	
Coffee Flavors	50[5]	
Caramel & Toffee Flavors	30[5]	
Butterscotch Flavors	10[5]	
Malt & Malted Milk Flavors	10[5]	
Chocolate & Cocoa Flavors	1[5]	
Hazelnut & Praline Flavors	50[5]	
Peanut Flavors	30[5]	
Walnut Flavors	20[5]	
Savory Flavors	Hydrolyzed Vegetable Protein Flavors	1000[5]
Roast Beef Flavors	300[5]	
Pork & Bacon Flavors	100[5]	
Dried Mushroom Flavors	10[5]	
Smoke Flavors	5[5]	
Soy Sauce Flavors	3[5]	
Other	Licorice Flavors	100[5]

Typical Concentrations in Food Products

The table below shows typical concentrations of sotolon found in various food and beverage products.

Product	Typical Concentration Range
Dry White Wines	Can exceed 8 µg/L, considered an off-flavor[6]
Sweet Fortified Wines (e.g., Madeira)	Can reach up to 2000 µg/L[7]
Aged Beers	5 to 42 µg/L[8]
Awamori (Okinawan spirit)	Up to 20.5 µg/L[9]
Walnuts	~10 µg/kg
Maple Syrup	0.03-0.56 ppm[10]

Experimental Protocols

Protocol 1: Application of Sotolon in a Baked Good (Genoise Sponge with Maple-Fenugreek Syrup)

This protocol provides a practical example of how sotolon, through the use of fenugreek, can be incorporated into a baked good to impart a maple-like flavor.

Materials:

- Cake flour
- Corn starch
- Ground fenugreek
- Eggs
- Sugar
- Vanilla extract

- Butter
- Water
- Maple syrup

Procedure:

- Genoise Sponge Preparation:
 - Prepare a genoise sponge batter according to a standard recipe.
 - Incorporate 1 teaspoon of ground fenugreek into the dry ingredients (flour and corn starch).
 - Add 2 teaspoons of vanilla extract to the egg and sugar mixture before whipping.
- Maple-Fenugreek Syrup Preparation:
 - In a saucepan, combine $\frac{1}{4}$ cup of water, $\frac{1}{4}$ cup of maple syrup, and 1 teaspoon of ground fenugreek.
 - Heat the mixture until all the ingredients are dissolved.
- Assembly:
 - After baking and leveling the genoise sponge layers, liberally brush the maple-fenugreek syrup over each layer.
 - Proceed with the desired filling and frosting.

Protocol 2: Sensory Evaluation of Sotolon in a Food Matrix

This protocol outlines a general procedure for the sensory evaluation of sotolon in a food or beverage product.

Objective: To determine the sensory threshold of sotolon and to characterize its flavor profile in a specific food matrix.

Panelists: A panel of 8-10 trained sensory assessors.

Materials:

- Sotolon standard solution (e.g., in ethanol or propylene glycol)
- The food matrix to be tested (e.g., a base syrup, a simple bouillon, or a white wine)
- Odor-free sample cups with lids
- Water and unsalted crackers for palate cleansing

Procedure:

- **Threshold Determination (Ascending Forced-Choice Method):**
 - Prepare a series of samples with increasing concentrations of sotolon in the food matrix. The concentration range should bracket the expected threshold.
 - Present panelists with three samples at each concentration level: two blanks (food matrix without sotolon) and one spiked sample.
 - Ask panelists to identify the different sample. The threshold is determined as the concentration at which the majority of panelists can correctly identify the spiked sample.
- **Flavor Profile Analysis (Descriptive Analysis):**
 - Prepare a set of samples with different, supra-threshold concentrations of sotolon in the food matrix.
 - Provide panelists with a list of flavor descriptors relevant to sotolon (e.g., maple, caramel, nutty, fenugreek, curry, burnt sugar).
 - Ask panelists to rate the intensity of each descriptor for each sample on a line scale.

- Analyze the data to generate a flavor profile for each concentration.

Protocol 3: Quantitative Determination of Sotolon in a Food Matrix by LC-MS/MS

This protocol describes a method for the extraction and quantification of sotolon from a liquid food matrix, such as wine or a beverage, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

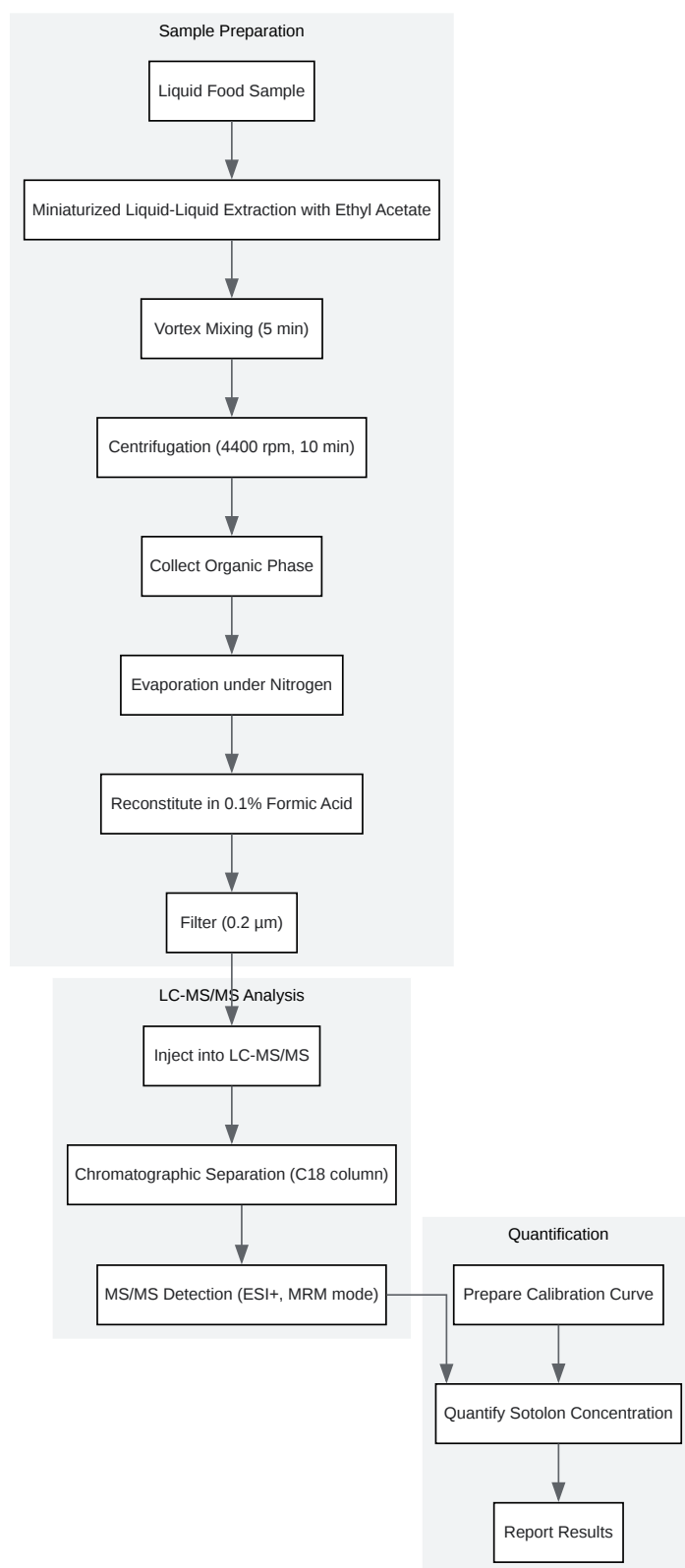
- Sotolon analytical standard
- Ethyl acetate
- Formic acid
- Ultrapure water
- Methanol
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system

Procedure:

- Sample Preparation (Miniaturized Liquid-Liquid Extraction):
 - Place 15 μ L of the sample and 8 mL of ethyl acetate into a 50 mL centrifuge tube.
 - Vortex the tube for 5 minutes and then centrifuge at 4400 rpm for 10 minutes.

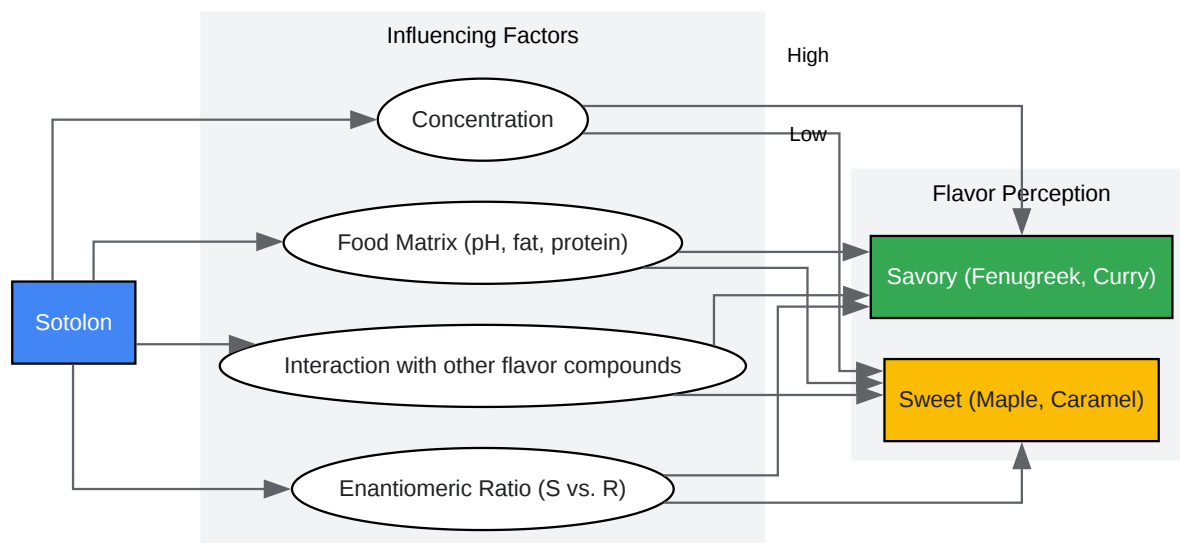
- Collect the upper organic phase and evaporate it to dryness under a gentle stream of nitrogen.
- Re-dissolve the residue in 1 mL of 0.1% formic acid and filter through a 0.2 µm syringe filter.
- LC-MS/MS Analysis:
 - Inject 5 µL of the prepared sample extract into the LC-MS/MS system.
 - Chromatographic Separation: Use a suitable C18 column with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
 - Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the sotolon transition in Multiple Reaction Monitoring (MRM) mode. A common transition is m/z 129.1 \rightarrow 55.1 for quantification and 129.1 \rightarrow 83.0 for identification.
- Quantification:
 - Prepare a calibration curve using sotolon standard solutions of known concentrations.
 - Quantify the sotolon concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations



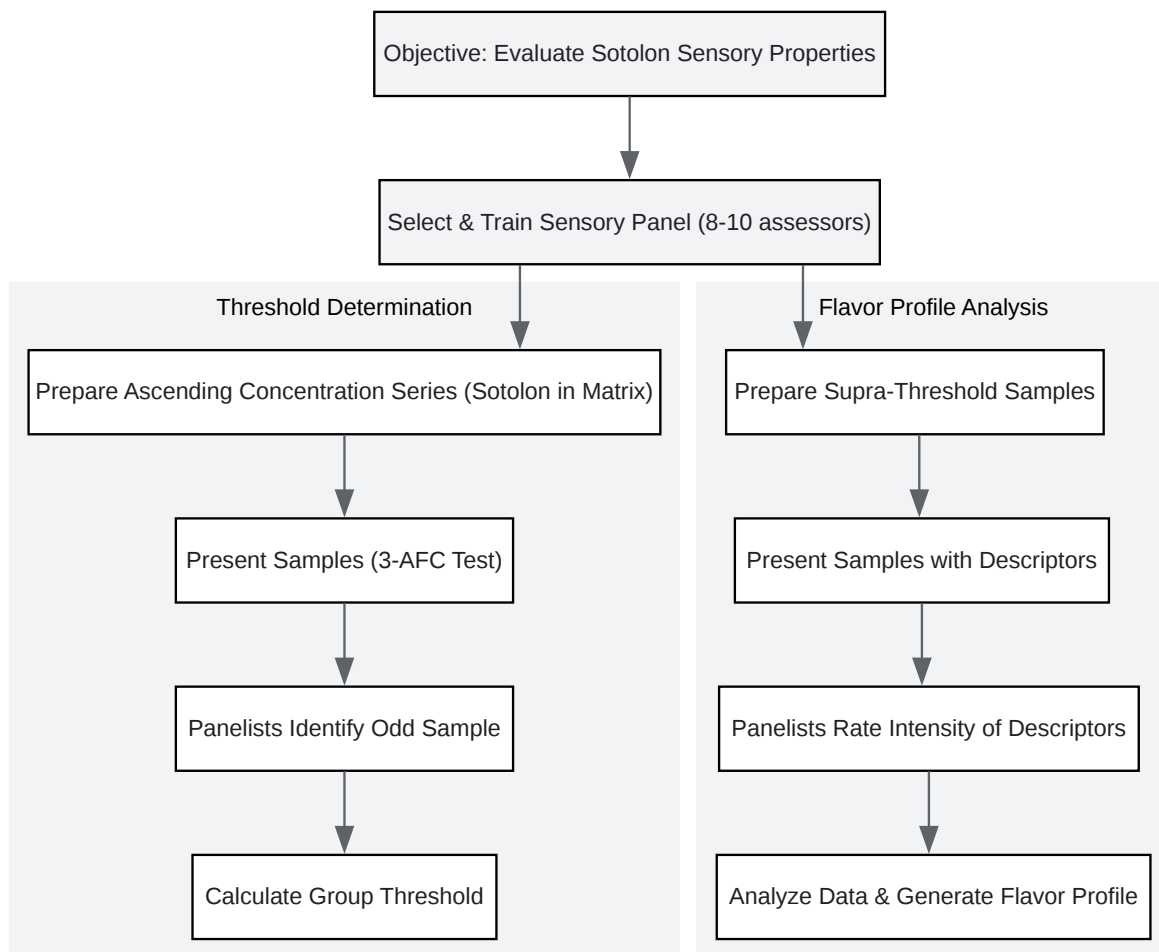
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Caption: Workflow for the quantitative determination of sotolon in a liquid food matrix.



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Caption: Factors influencing the flavor profile of sotolon.



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Caption: Flowchart for the sensory evaluation of sotolon in a food product.

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- To cite this document: BenchChem. [Application of sotolon as a flavoring agent in the food industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146786#application-of-sotolon-as-a-flavoring-agent-in-the-food-industry]

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